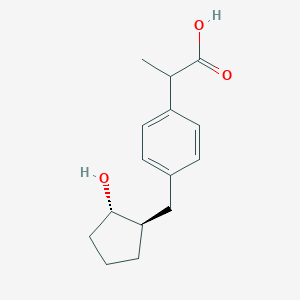

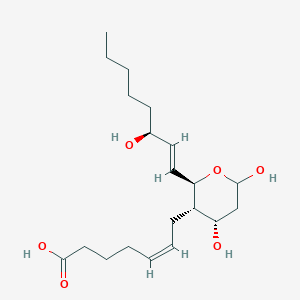

rac trans-Loxoprofen Alcohol

Descripción general

Descripción

Synthesis Analysis

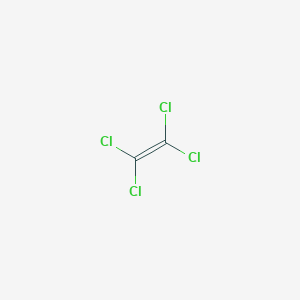

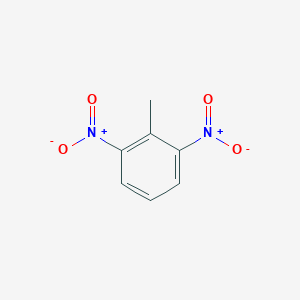

The synthesis of propanoic acid derivatives often involves multi-step reactions, including condensation, reduction, and various other organic transformations. For instance, the synthesis of a cyclohexenyl derivative involved a Kondakof condensation, Diels-Alder reaction, and a reduction step . Similarly, the synthesis of a pyrrolidinyl derivative involved a reaction sequence starting with the formation of an acyl chloride followed by condensation and further reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial for their biological activity. For example, the stereochemistry of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid isomers was analyzed using reverse-phase high-performance liquid chromatography to achieve baseline resolution . The importance of stereochemistry is also evident in the analysis of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, where the position and nature of substituents on the thiazole ring were found to significantly affect cyclooxygenase inhibition .

Chemical Reactions Analysis

The reactivity of propanoic acid derivatives can be influenced by their substituents. For instance, the ring closure of a methoxyphenyl propionic acid derivative was studied, leading to the formation of indanones and other by-products . The presence of different functional groups can lead to a variety of chemical reactions, which is important for the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. The development of analytical methods, such as HPLC, is often necessary to assess the purity and stability of these compounds . For example, the stability of a pyrrolidinyl derivative was confirmed by IR, ^1HNMR, and MS, with an overall yield of about 38% .

Aplicaciones Científicas De Investigación

Pro fármaco antiinflamatorio

Como un profármaco antiinflamatorio, el loxoprofeno se metaboliza en transloprofenolol para tratar enfermedades relacionadas con el dolor y la inflamación . Esto lo convierte en un compuesto valioso en el campo de la gestión del dolor y el tratamiento de afecciones inflamatorias.

Estudio de toxicocinética y distribución tisular

El estudio de toxicocinética y distribución tisular de transloprofeno-alcohol en ratas embarazadas puede resolver el problema de su seguridad durante el embarazo . Esta aplicación es crucial para comprender el perfil de seguridad del fármaco, especialmente para las mujeres embarazadas.

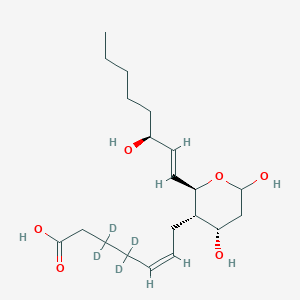

Química analítica

El compuesto se utiliza en el establecimiento de un método de análisis LC-MS/MS simple, sensible y eficaz para determinar la concentración de trans-loxoprofeno alcohol en plasma y tejidos . Esta aplicación es importante en el campo de la química analítica, particularmente en los estudios de monitoreo de fármacos y farmacocinética.

Patrones de referencia farmacéuticos

El compuesto se utiliza como patrón de referencia en las pruebas farmacéuticas . Esta aplicación es esencial para garantizar la calidad, seguridad y eficacia de los productos farmacéuticos.

Compuesto marcado con isótopos estables

El compuesto se utiliza como un compuesto marcado con isótopos estables . Esta aplicación es importante en varios campos como estudios metabólicos, monitoreo de fármacos y estudios ambientales.

Imágenes y diagnóstico

Los isótopos del compuesto se utilizan para imágenes y diagnóstico . Esta aplicación es crucial en el campo de las imágenes médicas y el diagnóstico.

Mecanismo De Acción

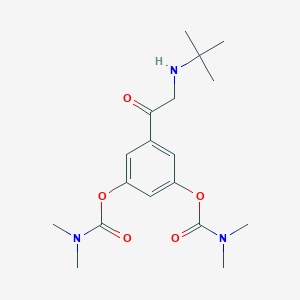

Target of Action

It is known that loxoprofen, the parent compound of rac trans-loxoprofen alcohol, is a non-steroidal anti-inflammatory drug (nsaid) that acts as a cyclooxygenase (cox) inhibitor . COX is an enzyme essential for the synthesis of inflammatory prostaglandins .

Mode of Action

Loxoprofen is a prodrug that is reduced to its active metabolite, the trans-alcohol form, by carbonyl reductase enzymes in the liver . This active metabolite then inhibits the COX enzyme, reducing the production of inflammatory prostaglandins .

Biochemical Pathways

The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, affecting the inflammatory response .

Pharmacokinetics

A study on loxoprofen overdose provides some insights into its pharmacokinetics . The apparent terminal elimination half-life of Loxoprofen was found to be in the range of 6–12 hours, which is several times longer than the reported normal value . This suggests nonlinearity of Loxoprofen pharmacokinetics over a large dose range . The reasons for the delayed eliminations from plasma of Loxoprofen and its trans-alcohol metabolite are uncertain, but slight renal impairment developed on the second and third hospital days and could be a causal factor .

Result of Action

The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, leading to a reduction in inflammation .

Propiedades

IUPAC Name |

2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHPWSYJFYMRX-ADSMYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522065 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

371753-19-4 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

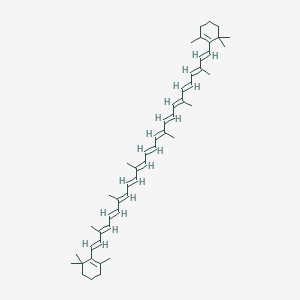

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)